

Vicriviroc: A Comparative Analysis of its Functional Performance Across Diverse Cell Lines

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Compound of Interest

Compound Name: Vicriviroc

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This guide provides a comprehensive functional comparison of **Vicriviroc**, a CCR5 antagonist, across various cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, facilitates an objective evaluation of **Vicriviroc**'s performance and its potential applications in diverse research settings.

Executive Summary

Vicriviroc is a potent antagonist of the CCR5 co-receptor, a key player in the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.^{[1][2][3]} Its mechanism of action involves binding to the CCR5 receptor, which induces a conformational change and prevents the viral envelope protein gp120 from engaging with it, thereby blocking viral entry.^{[3][4]} This guide summarizes the antiviral efficacy, functional antagonism, and cytotoxic profile of **Vicriviroc** in various cell lines, including peripheral blood mononuclear cells (PBMCs) and genetically engineered cell lines expressing human CCR5.

Data Presentation

Table 1: Antiviral Activity of Vicriviroc against R5-Tropic HIV-1 Isolates in Human PBMCs

HIV-1 Isolate (Clade)	Mean EC50 (nM)	Mean EC90 (nM)
JR-CSF (B)	0.04	0.45
Ba-L (B)	0.08	0.8
ADA (B)	0.1	1.0
RU570 (G)	2.3	18

Data extracted from Strizki et al., 2005.[1] EC50 and EC90 values represent the concentrations required to inhibit viral replication by 50% and 90%, respectively.

Table 2: Functional Antagonism of Vicriviroc in Different Cell Lines

Assay	Cell Line	Ligand	IC50 (nM)
Chemotaxis	Ba/F3-CCR5	MIP-1 α	< 1
Calcium Flux	U-87-CCR5	RANTES	~1
GTPyS Exchange	HTS-hCCR5	RANTES	~1

Data extracted from Strizki et al., 2005.[1][5][6] IC50 values represent the concentration required to inhibit the respective functional response by 50%.

Table 3: Cytotoxicity Profile of Vicriviroc

Cell Line	Assay	Measurement	Result
Human PBMCs	Trypan Blue Exclusion	Cell Proliferation & Viability	No significant cytotoxicity observed at the highest concentrations tested.
Mouse L-929 (hERG)	Whole-cell voltage clamp	hERG K ⁺ channel affinity	Diminished affinity compared to predecessor compound SCH-C.

Data extracted from Strizki et al., 2005.[1][5]

Experimental Protocols

A summary of the key experimental methodologies used to assess the functional performance of **Vicriviroc** is provided below.

Antiviral Activity Assay in PBMCs

- **Cell Culture:** Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors, stimulated with phytohemagglutinin, and cultured in RPMI 1640 medium supplemented with fetal bovine serum and interleukin-2.
- **Viral Infection:** Stimulated PBMCs were infected with various R5-tropic HIV-1 isolates in the presence of serial dilutions of **Vicriviroc**.
- **Data Analysis:** After seven days of culture, the production of HIV-1 p24 antigen in the cell-free culture supernatants was quantified by enzyme-linked immunosorbent assay (ELISA). The EC50 and EC90 values were calculated from the dose-response curves.[1]

Chemotaxis Assay

- **Cell Line:** Mouse Ba/F3 cells stably expressing human CCR5 were used.
- **Methodology:** The cells were incubated with or without **Vicriviroc** and then placed in the upper chamber of a ChemoTx system. The lower chamber contained the chemoattractant MIP-1 α (0.3 nM).
- **Data Analysis:** Cell migration through the 5- μ m filter was quantified using the Cell Titer Glow luminescence kit. The IC50 value was determined from the inhibition of cell migration.[1][6]

Calcium Flux Assay

- **Cell Line:** U-87-CCR5 cells were loaded with the calcium-sensitive dye Fluo-4.
- **Methodology:** **Vicriviroc** was added to the cells at various concentrations. After a 5-minute incubation, the chemokine RANTES (10 nM) was added to stimulate calcium mobilization.

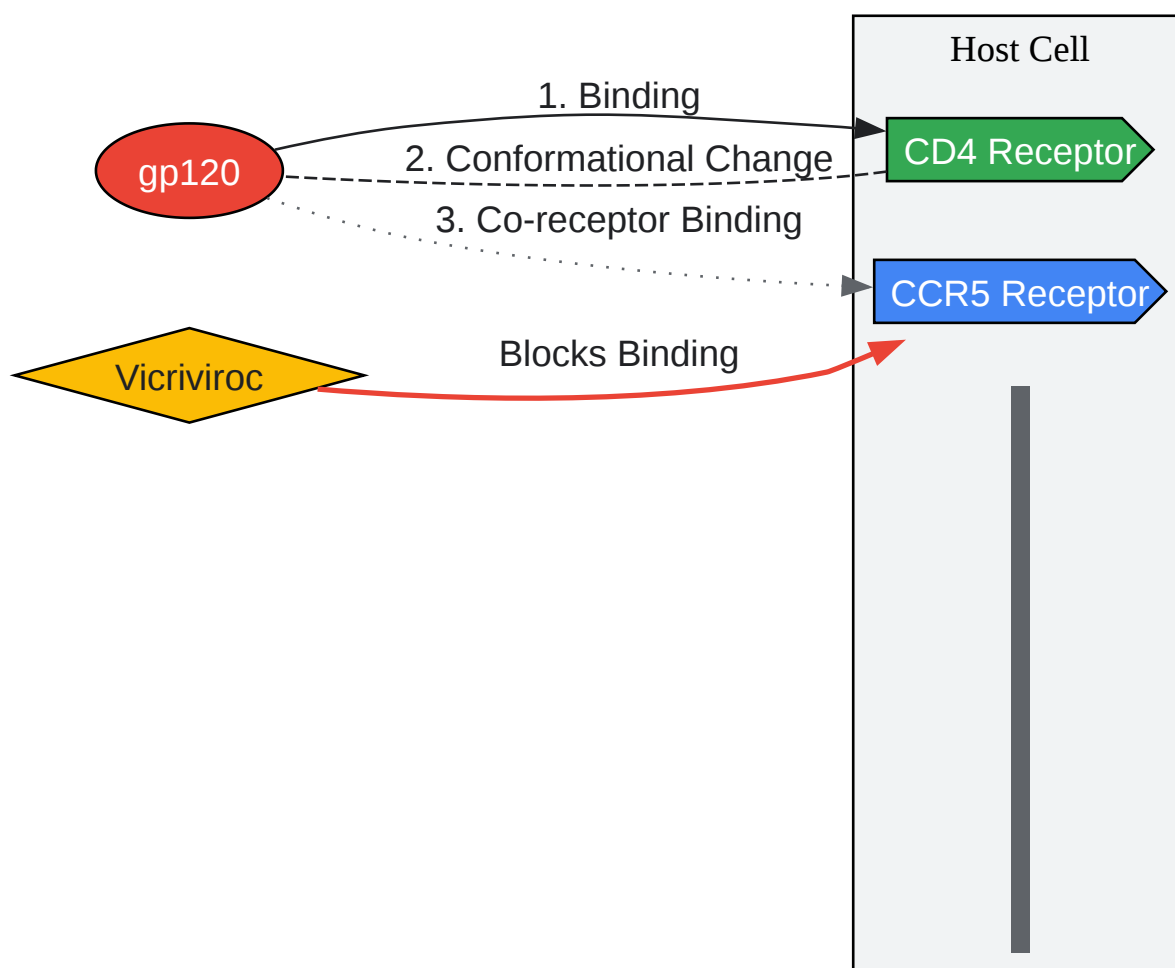
- Data Analysis: The intracellular calcium signal was measured using a FLIPR instrument. The IC50 value was calculated based on the inhibition of the RANTES-induced calcium flux.[\[1\]](#)[\[5\]](#)[\[6\]](#)

GTPyS Exchange Assay

- Cell Line: Membranes from HTS-hCCR5 cells were utilized.
- Methodology: Cell membranes were incubated with **Vicriviroc**, followed by the addition of GDP and the ligand RANTES. The binding of $[35S]$ GTPyS to the G proteins was then initiated.
- Data Analysis: The amount of bound $[35S]$ GTPyS was measured by scintillation proximity assay. The IC50 value was determined from the inhibition of RANTES-stimulated $[35S]$ GTPyS binding.[\[1\]](#)[\[6\]](#)

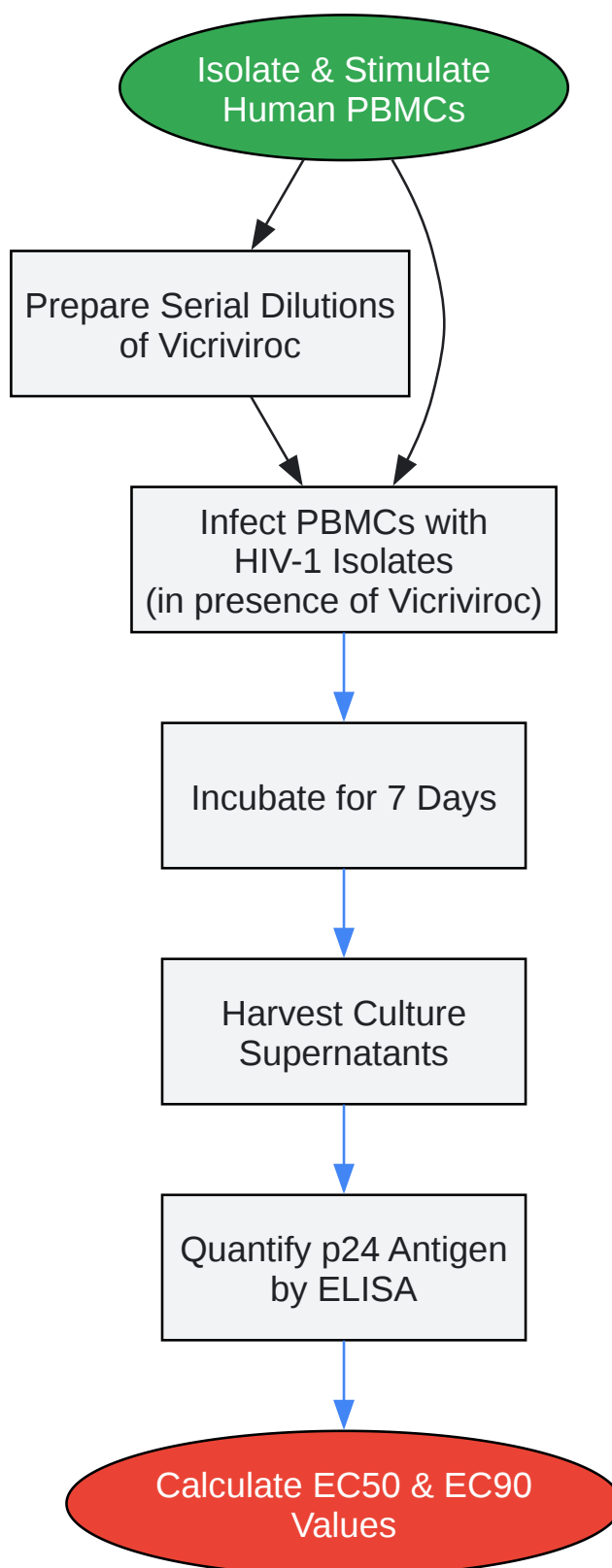
Visualizations

The following diagrams illustrate the mechanism of action of **Vicriviroc** and a typical experimental workflow for assessing its antiviral activity.



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Caption: Mechanism of action of **Vicriviroc**.



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Caption: Workflow for HIV-1 antiviral assay.

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References

- 1. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vicriviroc - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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